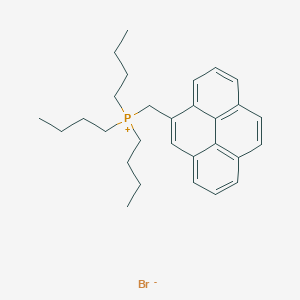

Pyrenylmethyl tributylphosphonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrenylmethyl tributylphosphonium (Pyr-TBP) is a novel compound that has been gaining attention in the scientific community due to its unique properties and potential applications. Pyr-TBP is a phosphonium-based ionic liquid that has been synthesized through a simple and efficient method. This compound has shown promising results in various fields of research, including biochemistry, materials science, and organic synthesis.

Wirkmechanismus

The mechanism of action of Pyrenylmethyl tributylphosphonium is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. Pyrenylmethyl tributylphosphonium has a pyrene moiety that can interact with the target molecules through π-π stacking interactions, while the phosphonium group can form hydrogen bonds with the target molecules. This interaction leads to the stabilization of the target molecules, improving their activity and stability.

Biochemische Und Physiologische Effekte

Pyrenylmethyl tributylphosphonium has been shown to have minimal toxicity and low cytotoxicity, making it a promising compound for biological applications. The compound has been shown to improve the thermal stability and activity of proteins and enzymes, making it a potential stabilizer for biologics. Pyrenylmethyl tributylphosphonium has also been shown to have antioxidant properties, reducing the oxidative stress in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Pyrenylmethyl tributylphosphonium is its simple synthesis method, which allows for large-scale production. The compound is also stable and has a long shelf-life, making it suitable for storage and transportation. However, Pyrenylmethyl tributylphosphonium has limited solubility in water, which can limit its applications in biological systems. The compound also has a low melting point, which can make it difficult to handle in solid-state reactions.

Zukünftige Richtungen

There are numerous future directions for Pyrenylmethyl tributylphosphonium research, including the development of new applications and the optimization of existing ones. One potential direction is the use of Pyrenylmethyl tributylphosphonium as a stabilizer for vaccines and other biologics. The compound could also be used as a template for the synthesis of novel materials with unique properties. Additionally, the application of Pyrenylmethyl tributylphosphonium in catalysis and organic synthesis could be further explored, with the aim of developing new and efficient reactions.

Synthesemethoden

The synthesis of Pyrenylmethyl tributylphosphonium involves the reaction between pyrenylmethyl chloride and tributylphosphine in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is a colorless liquid that can be purified through simple distillation or column chromatography. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

Pyrenylmethyl tributylphosphonium has shown potential in various fields of research, including biochemistry, materials science, and organic synthesis. In biochemistry, Pyrenylmethyl tributylphosphonium has been used as a fluorescent probe for the detection of DNA and RNA. The compound has also been used as a stabilizer for proteins and enzymes, improving their thermal stability and activity. In materials science, Pyrenylmethyl tributylphosphonium has been used as a precursor for the synthesis of metal nanoparticles and as a template for the synthesis of mesoporous materials. In organic synthesis, Pyrenylmethyl tributylphosphonium has been used as a catalyst for various reactions, including cross-coupling reactions and oxidation reactions.

Eigenschaften

CAS-Nummer |

130203-65-5 |

|---|---|

Produktname |

Pyrenylmethyl tributylphosphonium |

Molekularformel |

C29H38BrP |

Molekulargewicht |

497.5 g/mol |

IUPAC-Name |

tributyl(pyren-4-ylmethyl)phosphanium;bromide |

InChI |

InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

RCTIBQXATBAYHS-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Kanonische SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Synonyme |

PMTP pyrenylmethyl tributylphosphonium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)